molecular formula C15H18BrN3O3S B15119642 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B15119642
M. Wt: 400.3 g/mol
InChI Key: DMJRIPSLFHMMSF-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a sulfonyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination and subsequent functionalization with the sulfonyl azetidine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and sulfonyl azetidine moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combination of a pyrazole ring with a sulfonyl azetidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-1-[[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18BrN3O3S/c1-11-5-14(3-4-15(11)22-2)23(20,21)19-8-12(9-19)7-18-10-13(16)6-17-18/h3-6,10,12H,7-9H2,1-2H3

InChI Key

DMJRIPSLFHMMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br)OC

Origin of Product

United States

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